2-(2-Chloroethyl)piperazine
CAS No.:
Cat. No.: VC16261487
Molecular Formula: C6H13ClN2
Molecular Weight: 148.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13ClN2 |
|---|---|
| Molecular Weight | 148.63 g/mol |
| IUPAC Name | 2-(2-chloroethyl)piperazine |
| Standard InChI | InChI=1S/C6H13ClN2/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1-5H2 |
| Standard InChI Key | HHDTZOBGKFPIJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(CN1)CCCl |
Introduction
Chemical Identity and Physicochemical Properties
2-(2-Chloroethyl)piperazine, also known as 1-(2-chloroethyl)piperazine, is a bicyclic amine with a chloroethyl side chain. Its structure features a six-membered piperazine ring with one nitrogen atom bonded to a group. Key physicochemical properties include a density of 1.042 g/cm³, a boiling point of 222.4°C at 760 mmHg, and a flash point of 88.3°C . The compound’s refractive index is 1.466, and it is typically stored at 2–8°C to maintain stability .
Molecular and Structural Insights
The molecular structure of 2-(2-Chloroethyl)piperazine enables participation in nucleophilic substitution reactions, owing to the electrophilic chlorine atom. This reactivity is exploited in synthesizing derivatives such as nitrosoureas and carbamates . The compound’s exact mass is 184.053 g/mol, with a polar surface area (PSA) of 15.27 Ų and a LogP value of 1.199, indicating moderate lipophilicity . These properties influence its pharmacokinetic behavior, particularly in drug design applications.
Synthesis and Manufacturing Processes
The synthesis of 2-(2-Chloroethyl)piperazine typically involves alkylation reactions of piperazine with 1,2-dichloroethane. A patented method describes reacting bis(2-chloroethyl)amine with phenyl chloroformate in the presence of diisopropylethylamine (DIPEA) as a base and solvent. The reaction proceeds under reflux (50–150°C), with potassium iodide often added to accelerate initiation .
Key Reaction Steps
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Alkylation of Piperazine: Piperazine reacts with 1,2-dichloroethane in a polar aprotic solvent, yielding 2-(2-Chloroethyl)piperazine hydrochloride.
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Purification: The crude product is partitioned between an organic solvent (e.g., dichloromethane) and acidified water. Neutralization of the aqueous phase followed by extraction isolates the free base .
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Characterization: Analytical techniques such as HPLC and NMR verify purity and structural integrity .
This synthetic route achieves high yields (≥95%) and scalability, making it industrially viable . Alternative approaches include reductive amination of chloroacetaldehyde with piperazine, though these are less commonly reported.
A landmark study synthesized a series of 2-(2-Chloroethyl)piperazine-derived nitrosourea analogues (6a–h) and evaluated their cytotoxicity against five cancer cell lines. Compound 6f (bearing a 4-fluorophenyl group) exhibited potent activity against HCT-116 colorectal cancer cells (), surpassing reference drugs like 5-fluorouracil . Mechanistic studies suggest these compounds induce apoptosis via DNA alkylation and inhibition of topoisomerase II .
Antimicrobial Activity
While direct evidence for 2-(2-Chloroethyl)piperazine is limited, structural analogues such as 1-(2-Chloroethyl)-4-isopropylpiperazine hydrochloride demonstrate broad-spectrum antimicrobial effects. These findings hint at the potential for optimizing chloroethyl-piperazine derivatives for infectious disease treatment.
Industrial and Research Applications
Beyond pharmacology, 2-(2-Chloroethyl)piperazine serves as a building block in agrochemicals and polymers. Its reactivity with electrophiles enables the synthesis of:
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